molecular formula C20H20N4OS B11272592 3-(cinnamylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

3-(cinnamylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B11272592
M. Wt: 364.5 g/mol
InChI Key: BXPYJNDLAANOST-VMPITWQZSA-N
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Description

7-(4-Methoxyphenyl)-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenylprop-2-en-1-yl sulfanyl group, and an imidazo[2,1-c][1,2,4]triazole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-c][1,2,4]triazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the phenylprop-2-en-1-yl sulfanyl group: This can be done through nucleophilic substitution reactions, where the sulfanyl group is introduced using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[2,1-c][1,2,4]triazole core or the phenylprop-2-en-1-yl group, resulting in the corresponding reduced derivatives.

    Substitution: The methoxyphenyl group can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imidazo[2,1-c][1,2,4]triazole core can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 7-(4-methoxyphenyl)-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, infections, or neurological disorders, depending on its biological activity.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Methoxyphenyl)-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole: shares similarities with other imidazo[2,1-c][1,2,4]triazole derivatives, such as:

Uniqueness

The uniqueness of 7-(4-methoxyphenyl)-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole lies in its specific substitution pattern and the presence of both methoxyphenyl and phenylprop-2-en-1-yl sulfanyl groups. These structural features confer distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C20H20N4OS

Molecular Weight

364.5 g/mol

IUPAC Name

7-(4-methoxyphenyl)-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C20H20N4OS/c1-25-18-11-9-17(10-12-18)23-13-14-24-19(23)21-22-20(24)26-15-5-8-16-6-3-2-4-7-16/h2-12H,13-15H2,1H3/b8-5+

InChI Key

BXPYJNDLAANOST-VMPITWQZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SC/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC=CC4=CC=CC=C4

Origin of Product

United States

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